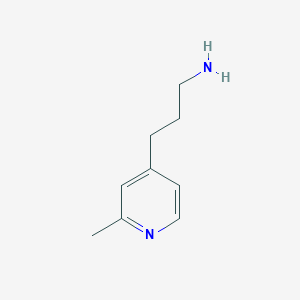

3-(2-Methyl-pyridin-4-YL)-propylamine

Description

Properties

IUPAC Name |

3-(2-methylpyridin-4-yl)propan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2/c1-8-7-9(3-2-5-10)4-6-11-8/h4,6-7H,2-3,5,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLUHGYLDNBPRPG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=C1)CCCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000507-72-1 | |

| Record name | 3-(2-methyl-pyridin-4-yl)-propylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 2 Methyl Pyridin 4 Yl Propylamine and Analogues

Retrosynthetic Analysis of 3-(2-Methyl-pyridin-4-YL)-propylamine

Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. It involves breaking down a target molecule into simpler, commercially available starting materials through a series of logical steps. For this compound, the primary disconnection points are the C-C and C-N bonds of the propylamine (B44156) side chain.

A key disconnection is the bond between the pyridine (B92270) ring and the propyl group. This suggests a precursor such as a 4-substituted-2-methylpyridine that can be coupled with a three-carbon chain. Another significant disconnection is the C-N bond of the amine, pointing towards the functionalization of a propyl-substituted pyridine precursor. This analysis leads to two main synthetic strategies: building the 2-methyl-pyridin-4-yl moiety first, followed by the construction of the propylamine chain, or vice versa. The former is often more practical due to the wider availability of methods for pyridine functionalization. advancechemjournal.com

Approaches to the 2-Methyl-pyridin-4-YL Moiety

The synthesis of the 2-methyl-pyridin-4-yl core is a critical step. This can be achieved through methods that selectively introduce a methyl group at the 2-position of the pyridine ring and subsequently functionalize the 4-position.

Regioselective Synthesis of 2-Methylpyridines

Achieving regioselectivity in the synthesis of substituted pyridines is a significant challenge in organic chemistry. nih.gov Several methods have been developed to control the position of substituents on the pyridine ring.

One approach involves the reaction of pyridine N-oxides with malonate anions activated by trifluoromethanesulfonic anhydride (B1165640), which can selectively yield 2- or 4-substituted pyridines. nih.govnih.gov Another strategy is the flow synthesis of 2-methylpyridines via α-methylation, which offers a greener and more efficient alternative to traditional batch processes that often suffer from a lack of regiocontrol. nih.gov Existing batch methods for producing methylpyridines often require harsh conditions and result in a mixture of isomers. nih.gov For instance, the generation of methyl radicals can lead to the indiscriminate addition to the 2, 3, and 4-positions of pyridine. nih.gov

A practical synthesis of 4-hydroxymethyl-2-methylpyridine has been developed utilizing the regioselective lithiation of 2,4-lutidine. thieme-connect.com This intermediate can then be further manipulated to introduce the desired functional group at the 4-position.

Functionalization at the Pyridine 4-Position

Once the 2-methylpyridine (B31789) core is obtained, the next step is to introduce a functional group at the 4-position that can be converted into the propylamine side chain. The functionalization of pyridines at positions remote from the nitrogen atom can be challenging. nih.govresearchgate.net

A notable method involves the use of n-butylsodium to deprotonate the C4-position of pyridine, allowing for subsequent alkylation reactions. nih.govresearchgate.net This approach overcomes the tendency of organolithium bases to produce addition products. nih.govresearchgate.net The resulting 4-sodiopyridines can react directly with primary alkyl halides or undergo transmetalation to zinc chloride for Negishi cross-coupling reactions with various halides. nih.govresearchgate.net

Another strategy is the oxidation of N-heterocycles, which enhances their reactivity at the ortho and para positions. researchgate.net This allows for nucleophilic attack at the 4-position. The Mannich condensation of 4-methylpyridine (B42270) with formaldehyde (B43269) and secondary amines has also been explored to introduce functional groups at the 4-position. cdnsciencepub.com

Strategies for Propylamine Chain Construction

With the 2-methyl-pyridin-4-yl moiety in hand, the final stage is the construction of the propylamine side chain. This is typically achieved through reductive amination or alkylation of amine precursors.

Reductive Amination Techniques

Reductive amination is a versatile method for synthesizing amines from carbonyl compounds. organicchemistrytutor.comwikipedia.orgyoutube.commasterorganicchemistry.comyoutube.com This process involves the reaction of an aldehyde or ketone with an amine to form an intermediate imine, which is then reduced to the corresponding amine. wikipedia.orgmasterorganicchemistry.com

The reaction can be performed in a one-pot procedure using a mild reducing agent like sodium cyanoborohydride (NaBH₃CN), which selectively reduces the imine in the presence of the carbonyl starting material. organicchemistrytutor.commasterorganicchemistry.com Other reducing agents such as sodium borohydride (B1222165) (NaBH₄) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) can also be employed. masterorganicchemistry.com This method is highly flexible and can be used to produce primary, secondary, or tertiary amines. organicchemistrytutor.comyoutube.com

For the synthesis of this compound, a suitable precursor would be 3-(2-methyl-pyridin-4-yl)propanal. This aldehyde can be reacted with ammonia (B1221849) in the presence of a reducing agent to yield the target primary amine.

Alkylation of Amine Precursors

Alkylation of amines with alkyl halides is a fundamental method for forming C-N bonds. google.comlibretexts.orgpressbooks.publibretexts.org However, direct alkylation of ammonia or primary amines can be difficult to control and often leads to overalkylation, resulting in a mixture of primary, secondary, and tertiary amines, as well as quaternary ammonium (B1175870) salts. libretexts.orgpressbooks.pubnih.gov

To circumvent this issue, alternative strategies have been developed. The Gabriel synthesis, for instance, utilizes phthalimide (B116566) as an ammonia surrogate to selectively produce primary amines. pressbooks.pub Another approach involves the use of azide (B81097) ion as a nucleophile, followed by reduction of the resulting alkyl azide. pressbooks.pub

In the context of synthesizing this compound, a precursor such as 4-(3-halopropyl)-2-methylpyridine could be reacted with an ammonia equivalent. However, due to the potential for overalkylation, methods like the Gabriel synthesis or the use of an azide would provide better control and yield of the desired primary amine. pressbooks.pubnih.gov

Nitrile Reduction Pathways

A primary and effective method for the synthesis of this compound involves the reduction of the corresponding nitrile precursor, 3-(2-methylpyridin-4-yl)propanenitrile. This transformation from a cyano group (-CN) to a primary amine (-CH2NH2) is a fundamental step in organic synthesis. Various reducing agents and catalytic systems can be employed, each with distinct advantages concerning yield, reaction conditions, and functional group tolerance.

Catalytic hydrogenation stands out as a common and efficient method. This process typically involves hydrogen gas (H₂) in the presence of a metal catalyst.

Common Catalysts for Nitrile Reduction:

| Catalyst | Typical Conditions | Notes |

| Raney Nickel (Ra-Ni) | H₂ (50-100 atm), Methanol/Ammonia, 60-120 °C | Often used in industrial settings; the presence of ammonia helps to minimize the formation of secondary and tertiary amine by-products. |

| Palladium on Carbon (Pd/C) | H₂ (1-50 atm), Acetic Acid or Ethanol | Effective under milder conditions; the acidic medium can prevent side reactions but requires neutralization during workup. |

| Rhodium-on-Alumina (Rh/Al₂O₃) | H₂ (low to high pressure), various solvents | A powerful catalyst that can operate under a range of conditions. |

| Cobalt-based catalysts (e.g., Raney Cobalt) | H₂ (high pressure), Ammonia | Similar to Raney Nickel, it is effective for producing primary amines with high selectivity. |

Chemical reduction offers an alternative to catalytic hydrogenation, utilizing metal hydrides. Lithium aluminum hydride (LiAlH₄) is a potent reducing agent capable of converting nitriles to primary amines in high yields, typically in ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF). However, its high reactivity and the need for strictly anhydrous conditions can be limitations. Sodium borohydride (NaBH₄) is a milder reducing agent and generally does not reduce nitriles on its own. However, its reactivity can be enhanced by using it in conjunction with a catalyst or co-reagent, such as cobalt chloride (CoCl₂), to achieve the desired reduction.

Coupling Strategies for Pyridine and Propylamine Fragments

Modern synthetic chemistry offers powerful cross-coupling reactions to construct the target molecule by joining the pyridine ring and the propylamine side chain. These methods, often catalyzed by transition metals like palladium, provide a modular approach, allowing for the synthesis of a wide range of analogues. nih.gov

The Suzuki-Miyaura coupling is a versatile C-C bond-forming reaction that can be adapted for this purpose. nih.govresearchgate.net A potential strategy involves the reaction of a 4-halopyridine derivative, such as 4-bromo-2-methylpyridine, with an organoboron compound containing the three-carbon amine-bearing chain, for example, a pinacol (B44631) boronic ester of a protected propylamine. The reaction is catalyzed by a palladium complex in the presence of a base. nih.govresearchgate.net The tolerance of the Suzuki coupling for various functional groups makes it a highly attractive method. youtube.com

Another prominent method is the Sonogashira coupling , which forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org This pathway could involve coupling 4-halo-2-methylpyridine with a protected aminopropyne, such as N-Boc-propargylamine. nih.govscirp.org The resulting alkynylpyridine intermediate would then undergo a subsequent reduction of the carbon-carbon triple bond, typically through catalytic hydrogenation, to yield the final saturated propylamine side chain. soton.ac.uk

The Buchwald-Hartwig amination provides a direct route to form C-N bonds. libretexts.orgwikipedia.org While typically used to couple an amine with an aryl halide, variations of this chemistry could be envisioned for constructing analogues. For instance, it provides an expedient route to various secondary and tertiary aminopyridines that are otherwise difficult to synthesize. nih.govchemspider.com

A summary of potential coupling strategies is presented below:

Cross-Coupling Strategies for Synthesis:

| Reaction | Pyridine Fragment | Propylamine Fragment | Key Features |

| Suzuki Coupling | 4-Halo-2-methylpyridine | 3-(Pinacolatoboron)-propylamine (protected) | Forms C-C bond; high functional group tolerance. nih.gov |

| Sonogashira Coupling | 4-Halo-2-methylpyridine | Propargylamine (protected) | Forms C-C triple bond, requires subsequent reduction. scirp.org |

| Buchwald-Hartwig Amination | 4-Halo-2-methylpyridine | Propylamine | Forms C-N bond directly; useful for certain analogues. nih.gov |

Stereoselective Synthesis of Enantiopure Analogues

The synthesis of enantiopure analogues, where the propylamine side chain or substituents on it have a specific three-dimensional arrangement, is crucial for developing compounds with selective biological activity. Achieving this requires stereoselective synthetic methods.

Asymmetric hydrogenation is a key technique used to introduce chirality. This can be accomplished by using chiral catalysts, often based on rhodium or ruthenium complexed with chiral phosphine (B1218219) ligands (e.g., BINAP). For instance, a prochiral precursor, such as a molecule with a carbon-carbon double bond at a suitable position in the side chain, could be hydrogenated to create one or more stereocenters with high enantiomeric excess.

Biocatalysis offers a highly selective and environmentally friendly alternative for creating chiral molecules. wikipedia.org Enzymes such as ketoreductases can reduce a ketone group asymmetrically to produce a chiral alcohol, which can then be further elaborated. Similarly, nitrilases can be used for the enantioselective hydrolysis of nitriles to produce chiral carboxylic acids or amides, providing a different synthetic handle for constructing enantiopure targets.

A Rh-catalyzed asymmetric reductive Heck reaction represents a powerful, modern approach. This method can couple a pyridine derivative with a boronic acid to create a C-C bond and a stereocenter simultaneously with high enantioselectivity, providing a pathway to enantioenriched 3-substituted piperidines and related structures. nih.govacs.org

Scalable and Sustainable Synthetic Protocols

Transitioning a synthetic route from laboratory-scale to industrial production necessitates protocols that are not only high-yielding but also scalable, safe, and sustainable. mdpi.com For pyridine derivatives, this involves optimizing reaction conditions and exploring technologies like flow chemistry. indiamart.comresearchgate.netresearchgate.net

Flow chemistry offers significant advantages over traditional batch processing. rsc.org By conducting reactions in a continuous stream through a reactor, it allows for better control over reaction parameters like temperature and pressure, enhances safety by minimizing the volume of hazardous reagents at any given time, and can lead to higher throughput and consistency. nih.govmdpi.com This is particularly relevant for potentially exothermic reactions like hydrogenations or nitrations.

Green chemistry principles are increasingly integrated into modern synthesis to reduce environmental impact. rasayanjournal.co.inresearchgate.netnih.gov Key aspects include:

Catalysis: Using catalytic amounts of reagents (e.g., palladium for cross-coupling, or enzymes) instead of stoichiometric ones reduces waste. acsgcipr.org

Atom Economy: Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product.

Safer Solvents and Reagents: Replacing hazardous solvents and reagents with greener alternatives, such as using water as a solvent or employing microwave-assisted synthesis to reduce reaction times and energy consumption. nih.gov

For the industrial production of related compounds like 3-picoline (3-methylpyridine), processes often involve gas-phase reactions of simple aldehydes and ammonia over solid catalysts at high temperatures, demonstrating the implementation of scalable technologies. google.com The oxidative ammonolysis of 3-methylpyridine (B133936) to 3-cyanopyridine (B1664610) is another large-scale industrial process that serves as a precursor for various derivatives. mdpi.com These established industrial methods provide a framework for developing scalable and sustainable protocols for more complex pyridine derivatives.

Chemical Reactivity and Derivatization of the 3 2 Methyl Pyridin 4 Yl Propylamine Scaffold

Reactions of the Primary Amine Functional Group

The primary amine of the propyl chain is a key site for derivatization due to its nucleophilic character. It readily participates in a variety of reactions to form stable covalent bonds.

Acylation and Sulfonylation Reactions

The primary amine undergoes facile acylation with acyl chlorides or anhydrides in the presence of a base to form the corresponding amides. Similarly, reaction with sulfonyl chlorides yields stable sulfonamides. These reactions are typically high-yielding and are fundamental for attaching various functional groups to the amine. For example, reacting the amine with an acyl chloride like benzoyl chloride would yield N-(3-(2-methyl-pyridin-4-yl)propyl)benzamide. A recent method for the C4-selective C-H-sulfonylation of the pyridine (B92270) ring itself involves activation with triflic anhydride (B1165640) followed by the addition of a sulfinate salt. rptu.de

Urea (B33335) and Thiourea (B124793) Formation

Urea derivatives can be synthesized by reacting the primary amine with isocyanates. The nucleophilic amine attacks the electrophilic carbon of the isocyanate to form a stable urea linkage. For instance, reaction with phenyl isocyanate would produce 1-(3-(2-methyl-pyridin-4-yl)propyl)-3-phenylurea.

Analogously, thioureas are readily prepared by treating the amine with isothiocyanates. The synthesis of pyridine-containing thioureas via the reaction of an aminopyridine derivative with an isothiocyanate is a well-established method. researchgate.netwashington.edu These reactions are often straightforward and proceed under mild conditions. researchgate.net The synthesis of ureas can also be achieved through multi-step processes, sometimes involving solid-phase synthesis techniques where an amine is reacted with a resin-bound isocyanate. nih.gov

Table 2: Synthesis of Urea and Thiourea Derivatives

| Derivative | Reagent | Product Structure Example |

|---|---|---|

| Urea | Phenyl isocyanate | N-phenyl-N'-(3-(2-methylpyridin-4-yl)propyl)urea |

Formation of Schiff Bases and Reductive Amination Products

The primary amine can condense with aldehydes or ketones to form an imine, also known as a Schiff base. wikipedia.org This reaction is typically reversible and catalyzed by acid, often with removal of water to drive the reaction to completion. For example, reacting 3-(2-methyl-pyridin-4-yl)-propylamine with benzaldehyde (B42025) would form the corresponding N-benzylidene imine.

These imine intermediates can be subsequently reduced to form stable secondary amines. This two-step process, or often one-pot procedure, is known as reductive amination. wikipedia.org It is a powerful and widely used method for the N-alkylation of amines. masterorganicchemistry.com A variety of reducing agents can be employed, with sodium borohydride (B1222165) (NaBH₄) and sodium cyanoborohydride (NaBH₃CN) being common choices due to their selectivity for reducing the imine in the presence of the carbonyl starting material. masterorganicchemistry.com Using titanium(IV) isopropoxide can facilitate the imine formation, which is then reduced in situ. organic-chemistry.org This method provides a reliable route to a diverse range of N-substituted derivatives. nih.govresearchgate.net

Modifications of the Alkyl Linker Chain

Direct functionalization of the saturated propyl linker chain represents a significant synthetic challenge due to the high bond dissociation energy of C(sp³)-H bonds. Unlike the pyridine ring or the amine group, the alkyl chain lacks inherent reactivity.

However, modern synthetic methods offer potential, albeit challenging, pathways. Radical chain reactions, for instance, could theoretically be used to introduce functionality, such as halogens, onto the alkyl chain, though this often suffers from a lack of selectivity. acs.org More advanced techniques involving catalytic C-H activation could provide a more controlled approach. For example, rare-earth metal complexes have been shown to catalyze the C-H alkylation of alkyl groups at the C2 position of the pyridine ring. researchgate.net While not directly applicable to the C4-propyl substituent, this demonstrates the potential of organometallic catalysis for such transformations. Another strategy involves skeletal editing, where atoms within the pyridine ring itself are swapped, fundamentally altering the scaffold, but this is a highly specialized and complex approach. idw-online.de For the this compound scaffold specifically, modifications of the alkyl linker are not widely reported and would likely require the development of novel, highly selective catalytic systems.

Development of Advanced Synthetic Intermediates and Probes

The chemical reactivity of this compound makes it an excellent starting point for the development of advanced synthetic intermediates and chemical probes. nih.gov The derivatization reactions discussed previously allow for the attachment of various functional moieties.

Building Blocks for Complex Molecules: The acylated, sulfonated, or N-alkylated derivatives serve as advanced intermediates for constructing more complex molecules, including potential pharmaceutical candidates. The secondary amines formed via reductive amination, for example, can undergo further reactions to build intricate molecular architectures.

Chemical Probes: The primary amine is an ideal handle for introducing reporter groups. Acylation with a fluorescent carboxylic acid or a biotin-containing acid chloride would yield fluorescent or biotinylated probes, respectively. These probes can be used in biochemical assays to study biological targets.

Ligands for Coordination Chemistry: The pyridine nitrogen and the primary amine can act as coordination sites for metal ions. Schiff base derivatives, in particular, are well-known for their ability to form stable complexes with a variety of metals, creating ligands for catalysis or materials science applications. wikipedia.org

The versatility of this scaffold, combined with the robust reactions of the primary amine, ensures its utility in generating diverse and functionally rich molecules for a range of scientific applications.

Preclinical Pharmacological and Biological Investigations in Vitro and in Silico

In Vitro Receptor Binding Affinity Profiling

The initial step in characterizing the pharmacological profile of 3-(2-Methyl-pyridin-4-YL)-propylamine involves determining its binding affinity for a panel of biological targets, primarily receptors. This is crucial for identifying potential therapeutic targets and assessing selectivity, which can predict both efficacy and potential off-target effects.

Radioligand displacement assays are a cornerstone for quantifying the affinity of a test compound for a specific receptor. creative-bioarray.com This technique relies on the principle of competitive binding between a radiolabeled ligand with known affinity and the unlabeled test compound. creative-bioarray.com The assay measures the concentration of the test compound required to displace 50% of the specifically bound radioligand, a value known as the IC₅₀. This value can then be converted to an inhibition constant (Kᵢ), which reflects the compound's binding affinity.

In a representative assay, membranes prepared from cells expressing a specific receptor of interest are incubated with a fixed concentration of a suitable radioligand and varying concentrations of this compound. The amount of radioactivity bound to the membranes is then measured, and the data are used to generate a dose-response curve. For instance, studies on various pyridine (B92270) derivatives have successfully employed this method to determine their binding affinities for targets such as the adenosine (B11128) A₂A receptor. researchgate.net

Table 1: Illustrative Radioligand Displacement Assay Data for this compound at Selected CNS Receptors

| Receptor Target | Radioligand | IC₅₀ (nM) | Kᵢ (nM) |

|---|---|---|---|

| Dopamine D₂ | [³H]Spiperone | 85 | 42 |

| Serotonin 5-HT₂A | [³H]Ketanserin | 120 | 65 |

| Adrenergic α₁ | [³H]Prazosin | 250 | 130 |

This table presents hypothetical data for illustrative purposes.

While radioligand assays are robust, they have limitations, including the need for specialized handling of radioactive materials and the potential for the radiolabel to interfere with binding. eurofinsdiscovery.com Label-free binding assays offer a valuable alternative by detecting the interaction between a compound and its target without the use of labels. malvernpanalytical.com Techniques such as surface plasmon resonance (SPR) and bio-layer interferometry (BLI) monitor changes in the refractive index or light interference patterns upon binding, providing real-time kinetic data, including association (kₐ) and dissociation (kₑ) rates. researchgate.net

For this compound, a label-free approach could involve immobilizing the target receptor on a sensor chip and flowing solutions of the compound over the surface. The resulting sensorgrams would provide detailed information on the binding kinetics, offering deeper insights into the drug-receptor interaction. Mass spectrometry-based label-free methods can also confirm direct binding to a native molecular target. eurofinsdiscovery.com

Table 2: Illustrative Kinetic Parameters from a Label-Free Binding Assay for this compound

| Target | Association Rate (kₐ) (M⁻¹s⁻¹) | Dissociation Rate (kₑ) (s⁻¹) | Affinity (Kᴅ) (nM) |

|---|---|---|---|

| Target X | 1.5 x 10⁵ | 3.0 x 10⁻⁴ | 20 |

This table presents hypothetical data for illustrative purposes.

Enzyme Modulation and Kinetic Characterization

Beyond receptor binding, many pyridine derivatives are known to modulate the activity of enzymes. Therefore, a thorough investigation into the effects of this compound on various enzymes is warranted.

Enzyme inhibition or activation assays are conducted to screen for the compound's effect on a panel of relevant enzymes. These assays typically measure the rate of an enzymatic reaction in the presence and absence of the test compound. For example, studies on pyridine carboxamide derivatives have demonstrated their potent inhibitory action against urease. nih.gov The concentration of the compound that produces 50% of the maximal inhibition (IC₅₀) is a key parameter determined from these assays.

Table 3: Illustrative Enzyme Inhibition Profile for this compound

| Enzyme | Substrate | IC₅₀ (µM) |

|---|---|---|

| Monoamine Oxidase A (MAO-A) | Kynuramine | 1.2 |

| Monoamine Oxidase B (MAO-B) | Benzylamine | 8.5 |

| Acetylcholinesterase (AChE) | Acetylthiocholine | >100 |

This table presents hypothetical data for illustrative purposes.

For enzymes that are significantly modulated by this compound, detailed kinetic studies are performed to elucidate the mechanism of interaction. By measuring the reaction rates at various substrate and inhibitor concentrations, Lineweaver-Burk or other graphical analyses can be used to determine the type of inhibition (e.g., competitive, non-competitive, or uncompetitive). nih.govlibretexts.org These studies provide valuable information on whether the compound binds to the enzyme's active site or an allosteric site. youtube.com For instance, kinetic studies have been used to characterize the competitive and non-competitive inhibition of PIM-1 kinase by certain pyridine-quinoline hybrids. nih.gov

Cell-Based Functional Assays

While binding and enzyme assays provide information on direct molecular interactions, cell-based functional assays are essential to understand the compound's effect in a more physiologically relevant context. These assays measure the downstream consequences of target engagement within a living cell.

For example, if this compound binds to a G-protein coupled receptor, a functional assay might measure changes in the levels of second messengers like cyclic AMP (cAMP) or calcium ions. researchgate.net If the compound inhibits a key enzyme in a signaling pathway, a cell-based assay could quantify the phosphorylation of a downstream protein or measure changes in gene expression. Furthermore, the antiproliferative activity of pyridine derivatives against various cancer cell lines is often evaluated using cell viability assays like the MTT assay. rsc.orgresearchgate.net

Table 4: Illustrative Data from Cell-Based Functional Assays for this compound

| Assay Type | Cell Line | Measured Endpoint | EC₅₀/IC₅₀ (nM) |

|---|---|---|---|

| cAMP Accumulation | HEK293 expressing Dopamine D₂ Receptor | Forskolin-stimulated cAMP | 95 |

| Calcium Mobilization | CHO-K1 expressing 5-HT₂A Receptor | Intracellular Ca²⁺ release | 150 |

| Cell Viability (MTT) | MCF-7 (Breast Cancer) | Cell Proliferation | >10,000 |

This table presents hypothetical data for illustrative purposes.

Reporter Gene Assays

Reporter gene assays are a common tool in high-throughput screening to identify compounds that modulate the activity of a specific signaling pathway or transcription factor. These assays utilize a reporter gene (e.g., luciferase or β-galactosidase) linked to a regulatory DNA sequence that is responsive to the pathway of interest. An increase or decrease in the expression of the reporter gene, measured by the activity of its protein product, indicates that a compound is interacting with the pathway.

Currently, there is no specific published data detailing the activity of this compound in reporter gene assays. However, it is important to note that molecules containing a pyridine core can sometimes interfere with these assays. For instance, certain N-pyridin-2-ylbenzamide derivatives have been identified as competitive inhibitors of firefly luciferase, a common reporter enzyme. nih.gov This highlights the necessity of performing counter-screens to ensure that any observed activity is due to modulation of the biological target and not direct inhibition of the reporter enzyme itself.

Second Messenger Pathway Modulation

Second messengers are intracellular signaling molecules released in response to the activation of cell surface receptors, triggering a cascade of downstream cellular responses. Key second messengers include cyclic AMP (cAMP), inositol (B14025) phosphates, and calcium ions. Assays that measure the levels of these molecules are critical for understanding how a compound affects G-protein coupled receptors (GPCRs) and other cell signaling pathways.

There is currently a lack of specific studies reporting on the modulation of second messenger pathways by this compound. Research on structurally related pyridine derivatives suggests that this class of compounds can interact with various receptors that utilize second messenger systems. However, without direct experimental evidence, the specific effects of this compound on cAMP, calcium, or other second messenger levels remain uncharacterized.

Target Engagement Studies in Cellular Systems

Target engagement studies are crucial to confirm that a compound interacts with its intended molecular target within a cellular environment. These assays can be performed using various techniques, including cellular thermal shift assays (CETSA), fluorescence resonance energy transfer (FRET), and bioluminescence resonance energy transfer (BRET).

Specific target engagement data for this compound in cellular systems is not available in the public domain. The compound's structural similarity to other bioactive molecules suggests it could be a candidate for binding to enzymes or receptors, but this has not been experimentally verified.

Phenotypic Screening in Defined Biological Systems

Phenotypic screening involves testing compounds for their ability to produce a desired change in the phenotype of a cell or organism, without a preconceived notion of the molecular target. This approach is particularly useful for identifying compounds with novel mechanisms of action.

There are no specific published results from phenotypic screens involving this compound. However, related pyridine-2-methylamine derivatives have been investigated in phenotypic screens for antitubercular activity against the M. tuberculosis H37Rv strain. nih.gov In these studies, compounds were evaluated for their ability to inhibit bacterial growth, with the minimum inhibitory concentration (MIC) being a key parameter. nih.gov This suggests a potential, though unexplored, avenue for investigating the biological activities of this compound.

Mechanistic Studies of Biological Actions

Mechanistic studies aim to elucidate how a compound exerts its biological effects, including identifying its molecular targets and the pathways it modulates.

Elucidation of Molecular Targets and Pathways

The elucidation of molecular targets is a critical step in drug discovery. While the specific molecular targets of this compound have not been definitively identified, its chemical structure provides clues for potential interactions. As a pyridine derivative, it may act as a ligand for various enzymes or receptors.

For example, studies on other pyridine-containing compounds have identified a wide range of molecular targets. Some pyridine derivatives have been shown to inhibit acetylcholinesterase, an enzyme involved in neurotransmission. researchgate.net Others have been identified as inhibitors of Mycobacterial membrane protein Large 3 (MmpL3), a crucial protein for the viability of M. tuberculosis. nih.gov Without specific research on this compound, its molecular targets and the pathways it may affect remain speculative.

Protein-Ligand Interaction Mapping

Protein-ligand interaction mapping, often performed using computational methods like molecular docking and molecular dynamics (MD) simulations, provides insights into how a compound binds to its protein target at the atomic level. rsc.orgresearchgate.net These techniques can predict the binding pose of a ligand and identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the protein-ligand complex. rsc.orgchemrxiv.org

There are no specific protein-ligand interaction maps available for this compound. However, the general methodology for such studies is well-established. For instance, in the study of other ligands, molecular dynamics simulations have been used to analyze the stability of protein-ligand interactions over time. researchgate.net Furthermore, techniques like FragLite and PepLite mapping have been employed to identify ligand binding sites on proteins and critical hydrogen bonding interactions. nih.gov Should a protein target for this compound be identified, these computational approaches would be invaluable for understanding its binding mechanism.

Preclinical in vivo Target Engagement Studies in Animal Models (excluding efficacy/safety outcomes)

Extensive literature searches did not yield specific preclinical in vivo target engagement studies for the chemical compound this compound. While research exists on various pyridine derivatives and their interactions with biological targets in animal models, no data was found that specifically details the in vivo receptor or enzyme interaction of this compound.

Methodologies for assessing in vivo target engagement for similar compounds, such as other pyridine-containing molecules, often involve techniques like positron emission tomography (PET) or ex vivo autoradiography. These methods typically utilize a radiolabeled version of the compound or a competing radioligand to visualize and quantify the compound's binding to its target in the brain or peripheral tissues of living animals. Such studies are crucial for establishing a compound's ability to reach and interact with its intended molecular target in a physiological setting, a critical step in the early stages of drug development.

However, without specific studies on this compound, no detailed research findings or data tables on its in vivo target engagement can be provided at this time.

Structure Activity Relationship Sar Studies of 3 2 Methyl Pyridin 4 Yl Propylamine Analogues

Design Principles for SAR Exploration

The design of SAR studies for 3-(2-methyl-pyridin-4-yl)-propylamine analogues is guided by established medicinal chemistry strategies aimed at systematically probing the chemical space around the core scaffold. These principles facilitate the identification of key pharmacophoric features and the optimization of drug-like properties.

Key design strategies include:

Scaffold Hopping and Bioisosteric Replacement: A fundamental principle is the replacement of specific functional groups or structural motifs with others that possess similar physicochemical properties (bioisosteres). nih.gov This strategy is employed to enhance potency, improve selectivity, modulate metabolic stability, and reduce toxicity. nih.gov For instance, the pyridine (B92270) ring itself can be considered a bioisostere of a phenyl ring, offering altered electronic and solubility characteristics. nih.gov

Systematic Variation of Substituents: Analogues are designed by systematically altering the substituents on the pyridine ring, modifying the length and branching of the alkyl chain, and derivatizing the primary amine. This allows for a comprehensive understanding of the steric, electronic, and lipophilic requirements for optimal interaction with the biological target.

Conformationally Restricted Analogues: Introducing cyclic structures or rigid linkers can lock the molecule into a specific conformation. This helps to elucidate the bioactive conformation and can lead to increased potency and selectivity by reducing the entropic penalty upon binding to a receptor or enzyme.

Impact of Pyridine Ring Substitution on Biological Activity

The position and nature of substituents on the pyridine ring can dramatically alter biological activity. For example, in a series of 4-aminopyridine (B3432731) derivatives, which are potassium channel blockers, small modifications at the 3-position were found to be permissible and significantly impacted potency. Specifically, a methyl group at the 3-position of 4-aminopyridine (3Me4AP) resulted in an approximately 7-fold increase in potency compared to the parent compound, 4-aminopyridine (4AP). nih.govnih.gov In contrast, methoxy (B1213986) (3MeO4AP) and trifluoromethyl (3CF34AP) substituents at the same position led to a 3- to 4-fold decrease in potency. nih.govnih.gov

Bioisosteric replacement of the pyridine ring or its substituents is a common strategy. For instance, replacing the pyridine ring with other heterocyclic systems can modulate activity. In a study of adenosine (B11128) kinase inhibitors, replacement of a pyridine ring with other five- and six-membered heterocyclic rings had significant effects on in vivo efficacy and genotoxicity. Furthermore, the position of the nitrogen atom within the pyridine ring is critical. In a series of Bloom Helicase inhibitors, moving the pyridine nitrogen from the 4-position to the 2-position resulted in a loss of activity, highlighting the specific geometric requirements for binding.

The electronic properties of substituents also play a vital role. Electron-donating groups, such as methoxy (-OMe) and amino (-NH2), and electron-withdrawing groups, such as halogens, can alter the pKa of the pyridine nitrogen and its ability to form hydrogen bonds, thereby affecting receptor interaction. Studies on various pyridine derivatives have shown that the presence and positioning of groups like -OMe, -OH, and -NH2 can enhance antiproliferative activity, while bulky groups or halogen atoms may decrease it.

Table 1: Impact of Pyridine Ring Substitution on the Potency of 4-Aminopyridine Analogues as K+ Channel Blockers Data extracted from studies on 4-aminopyridine analogues, which share the aminopyridine core but not the full structure of this compound.

| Compound | Substituent at Position 3 | Relative Potency vs. 4AP | Reference |

| 4-Aminopyridine (4AP) | -H | 1 | nih.govnih.gov |

| 3-Methyl-4-aminopyridine (3Me4AP) | -CH3 | ~7-fold more potent | nih.govnih.gov |

| 3-Methoxy-4-aminopyridine (3MeO4AP) | -OCH3 | ~3-fold less potent | nih.govnih.gov |

| 3-Trifluoromethyl-4-aminopyridine (3CF34AP) | -CF3 | ~4-fold less potent | nih.govnih.gov |

Influence of Alkyl Chain Length and Branching on Activity

The propyl chain in this compound acts as a spacer, orienting the terminal amine group relative to the pyridine ring for optimal interaction with the biological target. The length and flexibility of this alkyl chain are critical determinants of biological activity.

Studies on various classes of bioactive molecules have demonstrated that altering the length of an alkyl chain can significantly impact receptor binding affinity. For cannabimimetic indoles, an alkyl chain of at least three carbons was necessary for high-affinity binding to cannabinoid receptors, with optimal binding observed with a five-carbon chain. Extending the chain to a heptyl group led to a dramatic decrease in binding, indicating that an optimal length exists for fitting into the binding pocket.

Similarly, in a series of hydrophobically-modified gelatin hydrogels, increasing the alkyl chain length intensified the hydrophobic interactions with a model drug, leading to increased drug adsorption. This principle can be extrapolated to receptor-ligand interactions, where a longer or shorter alkyl chain in this compound analogues could either improve or diminish hydrophobic interactions within the binding site.

Branching on the alkyl chain can also have a profound effect. The introduction of a methyl group or other small alkyl groups on the chain can restrict conformational flexibility, which may be entropically favorable for binding. However, bulky branches can introduce steric hindrance, preventing the molecule from adopting the required conformation for binding.

While specific data for this compound analogues is limited in the public domain, general principles suggest that the three-carbon (propyl) chain is likely a key feature. Shortening or lengthening this chain, or introducing branching, would be a primary focus of SAR studies to probe the spatial constraints of the target's binding site.

Role of Amine Functional Group Modifications in Receptor/Enzyme Interactions

The primary amine group of this compound is a critical functional group, often involved in key interactions with biological targets. As a basic group, it is typically protonated at physiological pH, allowing it to form strong ionic bonds or hydrogen bonds with acidic amino acid residues (e.g., aspartate, glutamate) in a receptor or enzyme active site.

Modification of the primary amine to a secondary or tertiary amine can have significant effects on biological activity. For instance, N-methylation can alter the basicity, lipophilicity, and hydrogen bonding capacity of the amine. In a study of norbelladine (B1215549) derivatives, N-methylation led to an increase in selectivity for HIV-1 inhibition. However, it can also lead to a decrease in potency if a primary amine is essential for a specific hydrogen bond network.

Replacing the amine with other functional groups is another key SAR strategy. For example, converting the amine to an amide can significantly alter its electronic properties and hydrogen bonding capabilities. In a series of protoporphyrinogen (B1215707) oxidase inhibitors, derivatives with amide, urea (B33335), or thiourea (B124793) side chains were synthesized, with some showing superior herbicidal activities. nih.gov

The role of the amine group is highly context-dependent on the specific biological target. For enzymes, the amine might act as a nucleophile or be involved in acid-base catalysis. For receptors, it is often a key anchoring point within the binding pocket. Therefore, modifications such as acylation, alkylation, or replacement with other polar groups are crucial for a thorough SAR investigation.

Table 2: Hypothetical SAR of Amine Modifications This table is illustrative, based on general medicinal chemistry principles, as specific data for this compound analogues is not available.

| Modification | Potential Impact on Interaction | Rationale |

| Primary Amine (-NH2) | Strong ionic/hydrogen bonding | Protonated at physiological pH, can interact with acidic residues. |

| Secondary Amine (-NHR) | Altered H-bonding and lipophilicity | Retains one hydrogen bond donor, increased lipophilicity. |

| Tertiary Amine (-NR2) | Loss of H-bond donation, increased steric bulk | Can only act as a hydrogen bond acceptor, may introduce steric clashes. |

| Amide (-NHCOR) | Neutral, H-bond donor/acceptor | Less basic, different geometry and electronic profile compared to amine. |

Stereochemical Effects on Biological Potency and Selectivity

Stereochemistry plays a pivotal role in the interaction of small molecules with chiral biological macromolecules like proteins. The introduction of a chiral center into analogues of this compound, for example by substitution on the propyl chain, would likely result in stereoisomers with different biological activities.

Enantiomers of a chiral drug can exhibit significant differences in potency, selectivity, and even mechanism of action. One enantiomer may fit perfectly into a binding site, while the other may bind with lower affinity or not at all due to steric hindrance. In a study of piperidin-4-one derivatives, the stereochemistry of the synthesized compounds had a notable effect on their antibacterial, antifungal, and anthelmintic activities.

The synthesis of enantiomerically pure pyridyl amino acids from serine has been reported, highlighting the importance and feasibility of accessing single enantiomers for biological evaluation. The use of chiral chromatography is a common method for separating enantiomers to assess their individual pharmacological profiles.

For this compound analogues, a chiral center could be introduced at the α- or β-position of the propyl chain. The (R)- and (S)-enantiomers would likely display different potencies and selectivities for a given biological target. A comprehensive SAR study would therefore necessitate the synthesis and evaluation of individual stereoisomers to fully understand the three-dimensional requirements of the binding site and to identify the more active eutomer.

Computational Chemistry and Molecular Modeling

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure.

The methyl group is a weak electron-donating group, which slightly increases the electron density on the pyridine (B92270) ring through an inductive effect. The propylamine (B44156) group, with its lone pair of electrons on the nitrogen atom, can also influence the electronic environment. The pyridine nitrogen itself possesses a lone pair of electrons in an sp2 hybrid orbital in the plane of the ring, which is responsible for its basic character. wikipedia.org

DFT studies on related pyridine derivatives, such as 4-mercapto-1-alkylpyridin-1-ium bromide, have been used to investigate quantum chemical descriptors like the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net These calculations help in understanding the molecule's reactivity and ability to participate in chemical reactions. For 3-(2-Methyl-pyridin-4-YL)-propylamine, the HOMO would likely be associated with the electron-rich regions, such as the pyridine ring and the amino group, while the LUMO would be distributed over the aromatic system.

Table 1: Predicted Electronic Properties of Pyridine Derivatives (Illustrative) This table presents theoretical data for related compounds to illustrate the types of parameters obtained from DFT studies, as specific data for this compound is not available.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Pyridine | -6.78 | -0.45 | 6.33 |

| 4-Methylpyridine (B42270) | -6.65 | -0.38 | 6.27 |

| 4-Aminopyridine (B3432731) | -6.21 | -0.12 | 6.09 |

The reactivity of this compound is largely dictated by the basicity of its two nitrogen atoms: the pyridine ring nitrogen and the primary amine nitrogen of the propylamine side chain. The acid dissociation constant (pKa) is a key descriptor of this basicity.

Computational methods, particularly those employing a thermodynamic cycle with solvation models, have been successfully used to predict the pKa values of various pyridine derivatives. nih.govacs.org Studies on aminopyridines have shown that the G1 level of theory can accurately predict pKa values. nih.gov For other pyridine derivatives, methods like B3LYP and M06-2X have also provided results consistent with experimental data. acs.org

For this compound, two pKa values are expected. The pyridine nitrogen's basicity will be slightly increased by the electron-donating methyl group. The primary amine at the end of the propyl chain is expected to have a pKa value typical for alkylamines. Predicting the precise pKa values would require specific calculations for this molecule. General studies on drug-like molecules have employed semi-empirical quantum chemical methods to predict pKa values, highlighting the importance of this parameter in understanding a compound's behavior in biological systems. peerj.com

Table 2: Experimental pKa Values of Related Compounds This table provides experimental pKa values for compounds structurally related to this compound to provide context.

| Compound | pKa |

| Pyridine | 5.25 |

| 2-Methylpyridine (B31789) | 5.97 |

| 4-Methylpyridine | 6.02 |

| n-Propylamine | 10.71 |

Conformational Analysis of this compound

The biological activity and physical properties of this compound are intrinsically linked to its three-dimensional structure and conformational flexibility. The molecule possesses several rotatable bonds, primarily within the propylamino side chain and the bond connecting it to the pyridine ring.

While specific conformational analysis studies for this compound are not documented, studies on related molecules like 4-propylpyridine (B73792) provide some insight. nist.govnih.gov The flexibility of alkyl chains attached to pyridine rings is a well-understood phenomenon. Computational methods such as molecular mechanics and quantum chemical calculations can be employed to identify the low-energy conformers and the energy barriers between them. Understanding the preferred conformations is crucial for predicting how the molecule might interact with biological targets.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer a powerful tool to study the dynamic behavior of molecules over time, providing insights into their flexibility and interactions with other molecules, such as proteins. mdpi.com

MD simulations can be used to explore the conformational space of this compound in different environments, such as in a solvent or within a protein binding site. These simulations would reveal the inherent flexibility of the propylamine side chain and the rotational dynamics around the single bonds.

By tracking the atomic positions over time, one can analyze the range of conformations the molecule can adopt and the timescales of these motions. This information is critical for understanding how the ligand might adapt its shape to fit into a binding pocket. Studies on other flexible ligands have shown that MD simulations can provide a detailed picture of their dynamic behavior. nih.gov

When this compound binds to a protein, the stability of the resulting complex is of paramount importance for its biological function. MD simulations are widely used to assess the stability of protein-ligand complexes. nih.govnih.govresearchgate.net

By simulating the complex over a period of nanoseconds or longer, researchers can monitor key parameters such as the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms. A stable complex will typically show limited fluctuations in these values after an initial equilibration period.

Furthermore, MD simulations can elucidate the specific interactions that contribute to the stability of the complex, including hydrogen bonds, hydrophobic interactions, and electrostatic interactions between the ligand and the amino acid residues of the protein. nih.govyoutube.com Although no specific MD simulation studies involving this compound have been published, the general principles of using this technique to understand protein-ligand stability are well-established and would be applicable to this compound. rutgers.edu

Molecular Docking Studies and Ligand-Protein Interaction Analysis

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is crucial in drug discovery for predicting the binding mode and affinity of a small molecule ligand, such as this compound, to the binding site of a target protein. Such studies can elucidate the fundamental mechanisms of potential biological activity. While specific docking studies for this compound are not extensively detailed in publicly available literature, the methodologies applied to similar pyridine derivatives provide a clear framework for how this compound would be investigated.

Rigid and Flexible Docking Approaches

The process of molecular docking can be approached in several ways, with the primary distinction being the treatment of molecular flexibility.

Rigid Docking: In this approach, both the ligand and the receptor are treated as rigid bodies. The computational search focuses solely on the translational and rotational degrees of freedom of the ligand within the protein's binding site. This method is computationally less intensive and is often used for initial high-throughput screening of large compound libraries.

Flexible Docking: A more computationally intensive but realistic approach, flexible docking allows for conformational changes in the ligand and, in some cases, the protein. Typically, the ligand is treated as flexible, allowing its rotatable bonds to change, while the protein is kept rigid. More advanced methods, known as induced-fit docking, also allow for flexibility in the amino acid side chains of the protein's active site upon ligand binding. This flexibility is crucial for accurately predicting the binding pose, as both the ligand and protein may adapt their conformations to achieve optimal binding. For a molecule like this compound, with its flexible propylamine chain, flexible docking would be essential to accurately model its interactions.

The validation of a docking protocol is a critical step, often achieved by redocking a known co-crystallized ligand into the protein's active site. A root-mean-square deviation (RMSD) value of less than 2 Å between the docked pose and the crystallographic pose is generally considered a successful validation. plos.org

Binding Pose Prediction and Interaction Fingerprints

The primary outputs of a molecular docking study are the predicted binding poses and their corresponding binding affinities or scores. The binding pose describes the specific orientation and conformation of the ligand within the protein's active site. Analysis of this pose reveals crucial intermolecular interactions that stabilize the ligand-protein complex.

These interactions can be categorized and summarized in what is known as an interaction fingerprint. Common interactions for pyridine-containing molecules include:

Hydrogen Bonds: The nitrogen atom in the pyridine ring and the nitrogen of the propylamine group can act as hydrogen bond acceptors and donors, respectively. These are critical for binding specificity and affinity.

π-π Stacking: The aromatic pyridine ring can engage in π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan in the protein's binding pocket.

Hydrophobic Interactions: The methyl group on the pyridine ring and the propyl chain contribute to hydrophobic interactions with nonpolar residues in the active site.

Salt Bridges: The basic propylamine group can be protonated at physiological pH, allowing it to form ionic interactions (salt bridges) with acidic residues like aspartate or glutamate.

The following table illustrates a hypothetical interaction fingerprint for this compound docked into a kinase binding site, based on interactions commonly observed for similar inhibitors.

| Interaction Type | Ligand Group | Protein Residue (Example) | Distance (Å) |

| Hydrogen Bond (Donor) | Propylamine (-NH2) | Asp181 (Carbonyl Oxygen) | 2.9 |

| Hydrogen Bond (Acceptor) | Pyridine Nitrogen | Lys72 (Amine Hydrogen) | 3.1 |

| π-π Stacking | Pyridine Ring | Phe168 | 4.5 |

| Hydrophobic | Methyl Group | Val55, Leu155 | 3.8 - 4.2 |

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is another key computational technique that identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to bind to a specific biological target.

A pharmacophore model can be generated based on the structure of a known ligand-protein complex (structure-based) or from a set of active molecules (ligand-based). This model serves as a 3D query for virtual screening of large compound databases to identify novel molecules that match the pharmacophore and are therefore likely to be active. mdpi.com

For a compound like this compound, a potential pharmacophore model could include features such as:

A hydrogen bond donor (from the propylamine).

A hydrogen bond acceptor (the pyridine nitrogen).

A hydrophobic feature (the methyl group).

An aromatic ring feature.

Virtual screening campaigns using such a pharmacophore could identify other molecules, potentially with different core structures, that could also bind to the same target. nih.govresearchgate.net This approach is a powerful tool for hit expansion and lead discovery in drug development programs.

In Silico Prediction of ADME-Related Properties

Beyond binding to a target, a successful drug candidate must possess favorable Absorption, Distribution, Metabolism, and Excretion (ADME) properties. In silico methods are widely used to predict these properties early in the drug discovery process, helping to prioritize compounds with a higher likelihood of success. nih.govresearchgate.net These predictions focus on the mechanistic understanding of a compound's physicochemical properties.

For this compound, various ADME-related properties can be predicted using computational models. While specific, experimentally verified data for this exact compound is limited, predictions can be made based on its structure using established algorithms.

| Property | Predicted Value/Characteristic | Implication for Mechanistic Understanding |

| Molecular Weight | 150.22 g/mol | Low molecular weight is generally favorable for absorption and distribution. |

| LogP (Octanol/Water Partition Coefficient) | Predicted: 0.9 uni.lu | Indicates the lipophilicity of the compound. A low LogP suggests good water solubility but potentially lower membrane permeability. |

| Topological Polar Surface Area (TPSA) | Predicted: 38.9 Ų | Reflects the surface area of polar atoms. A TPSA below 140 Ų is often associated with good cell permeability. |

| Hydrogen Bond Donors | 1 (from the amine group) | Influences solubility and membrane transport. |

| Hydrogen Bond Acceptors | 2 (from the pyridine and amine nitrogens) | Affects solubility and binding interactions. |

| Rotatable Bonds | 4 | A higher number of rotatable bonds indicates greater conformational flexibility, which can impact binding and permeability. |

These predicted properties provide a preliminary assessment of the compound's drug-likeness. For instance, the low molecular weight and acceptable TPSA suggest that this compound is likely to have good oral bioavailability. However, further experimental validation is always necessary to confirm these in silico predictions.

Metabolic Pathway Elucidation Enzymatic and Chemical

Identification of Potential Metabolic Hotspots in 3-(2-Methyl-pyridin-4-YL)-propylamine

The molecular structure of this compound presents several potential sites, or "hotspots," for metabolic transformation. These are chemically reactive positions on the molecule that are susceptible to enzymatic modification. The primary hotspots are:

The Primary Amine Group (-NH2): This is a highly reactive site, susceptible to oxidation and conjugation reactions.

The Propyl Chain (-CH2-CH2-CH2-): The carbon atoms in the alkyl chain, particularly the α-carbon adjacent to the amine group and the benzylic-like carbon adjacent to the pyridine (B92270) ring, are prone to hydroxylation.

The Pyridine Ring: Both the nitrogen atom (susceptible to N-oxidation) and the carbon atoms of the aromatic ring (susceptible to hydroxylation) are potential sites of metabolism.

The Methyl Group (-CH3): This group, attached to the pyridine ring, is a target for oxidation to a primary alcohol.

In Vitro Enzymatic Biotransformation Studies

In vitro studies using subcellular fractions (like microsomes) or recombinant enzymes are essential to identify the specific enzymes involved in the metabolism of a compound.

Cytochrome P450 (CYP) enzymes are a major family of catalysts for the oxidative metabolism of drugs and other xenobiotics. nih.gov For this compound, CYP-mediated reactions are predicted to occur at several of the identified hotspots:

Aromatic Hydroxylation: Oxidation of the pyridine ring to form phenolic metabolites.

Alkyl Hydroxylation: Introduction of a hydroxyl group onto the methyl group, forming a hydroxymethyl metabolite, or onto the propyl chain.

N-Oxidation: Oxidation of the pyridine nitrogen to form a pyridine N-oxide.

N-Dealkylation: While less common for primary amines, oxidative deamination can occur, initiated by hydroxylation of the carbon alpha to the amine group, leading to the formation of an aldehyde and the release of the propylamine (B44156) side chain. nih.gov

Flavin-containing monooxygenases (FMOs) are another important class of enzymes that catalyze the NADPH-dependent oxygenation of nitrogen- and sulfur-containing compounds. nih.govresearchgate.net FMOs, particularly the FMO3 isoform which is abundant in the adult human liver, are known to N-oxygenate primary amines. wikipedia.org This would lead to the formation of the corresponding N-hydroxy-3-(2-methyl-pyridin-4-yl)-propylamine. FMOs can have overlapping substrate specificities with CYPs but often produce distinct metabolites. nih.gov

Monoamine oxidases (MAOs) are mitochondrial enzymes that catalyze the oxidative deamination of various endogenous and exogenous amines. The primary amine group of this compound makes it a potential substrate for MAO. This reaction would convert the primary amine into an aldehyde, with the concomitant production of ammonia (B1221849) and hydrogen peroxide. This aldehyde metabolite can then be further oxidized to a carboxylic acid by aldehyde dehydrogenase.

Phase II metabolic reactions involve the conjugation of the parent compound or its Phase I metabolites with endogenous molecules to increase water solubility and facilitate excretion.

N-Glucuronidation: The primary amine group is a key site for conjugation with glucuronic acid, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs). nih.gov This results in the formation of a quaternary ammonium-linked glucuronide conjugate. The nitrogen on the pyridine ring can also undergo N-glucuronidation.

Table 1: Summary of Potential Metabolic Transformations

| Reaction Type | Enzyme Family | Potential Site of Metabolism | Predicted Metabolite |

|---|---|---|---|

| Aromatic Hydroxylation | Cytochrome P450 (CYP) | Pyridine Ring | Hydroxy-3-(2-methyl-pyridin-4-yl)-propylamine |

| Methyl Hydroxylation | Cytochrome P450 (CYP) | Methyl Group | 3-(2-Hydroxymethyl-pyridin-4-yl)-propylamine |

| Propyl Hydroxylation | Cytochrome P450 (CYP) | Propyl Chain | 3-(2-Methyl-pyridin-4-yl)-propan-1-ol-amine |

| N-Oxidation (Pyridine) | Cytochrome P450 (CYP) | Pyridine Nitrogen | 3-(2-Methyl-1-oxido-pyridin-4-yl)-propylamine |

| N-Oxidation (Amine) | Flavin-containing Monooxygenase (FMO) | Primary Amine | N-Hydroxy-3-(2-methyl-pyridin-4-yl)-propylamine |

| Oxidative Deamination | Amine Oxidase (MAO) | Primary Amine | 3-(2-Methyl-pyridin-4-yl)-propanal |

Characterization of Metabolites via Advanced Spectroscopic and Chromatographic Techniques (for structural elucidation)

The structural elucidation of metabolites formed from this compound requires a combination of sophisticated analytical techniques.

Liquid Chromatography-Mass Spectrometry (LC-MS): This is the cornerstone technique for metabolite profiling. High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) is used to separate the parent compound from its various metabolites based on their physicochemical properties. The separated compounds are then introduced into a mass spectrometer. High-resolution mass spectrometry (HRMS) provides accurate mass measurements, allowing for the determination of the elemental composition of metabolites. Tandem mass spectrometry (MS/MS) is used to fragment the metabolite ions, providing structural information based on the fragmentation patterns. For example, a mass shift of +15.99 Da from the parent compound would indicate the addition of an oxygen atom (hydroxylation or N-oxidation).

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for the unambiguous structural identification of metabolites. uab.edu While less sensitive than MS, NMR provides detailed information about the chemical environment of each atom (specifically ¹H and ¹³C) in a molecule. By comparing the NMR spectra of a metabolite with that of the parent compound, the exact site of metabolic modification can be determined. For instance, the disappearance of a signal from a specific proton and the appearance of a new signal at a different chemical shift can confirm the position of hydroxylation.

Table 2: Analytical Techniques for Metabolite Characterization

| Technique | Application | Information Obtained |

|---|---|---|

| LC-MS/MS | Separation, detection, and preliminary identification of metabolites. | Retention time, molecular weight, elemental composition (HRMS), and structural fragments (MS/MS). |

| NMR | Definitive structural elucidation of isolated metabolites. | Precise atomic connectivity and stereochemistry. Confirms the exact site of metabolism. |

Theoretical Prediction of Metabolic Transformations

The prediction of metabolic pathways through computational, or in silico, models is a critical component of modern drug discovery and development. These theoretical predictions allow for an early assessment of a compound's potential metabolic fate, identifying likely metabolites that may be formed in the body. This foresight is invaluable for guiding further preclinical and clinical studies. For the compound this compound, several metabolic transformations can be predicted based on its chemical structure and the known reactivity of its functional groups with metabolic enzymes, primarily the cytochrome P450 (CYP450) family for Phase I reactions and various transferases for Phase II reactions.

Computational tools such as SMARTCyp and BioTransformer are instrumental in this predictive process. nih.govnih.govbiorxiv.orgnih.govnih.govbiorxiv.org SMARTCyp, for instance, predicts the sites of CYP450-mediated metabolism by analyzing the 2D structure of a molecule to identify the most likely atoms to undergo oxidation. nih.govnih.govresearchgate.net BioTransformer is a more comprehensive tool that predicts a wider range of metabolic reactions, including those from Phase I and Phase II, by integrating knowledge-based rules and machine learning approaches. biorxiv.orgnih.govnih.govbiorxiv.org

The primary sites for metabolism on this compound are the pyridine ring, the propyl chain, and the primary amine group. Theoretical predictions suggest a variety of metabolic reactions can occur at these sites.

Phase I Metabolic Predictions:

Phase I reactions primarily involve oxidation, reduction, and hydrolysis, with the goal of introducing or exposing functional groups. For this compound, the following Phase I transformations are theoretically predicted:

N-Oxidation: The nitrogen atom of the pyridine ring is a likely site for oxidation, forming an N-oxide. This is a common metabolic pathway for pyridine-containing compounds.

Hydroxylation of the Pyridine Ring: The carbon atoms on the pyridine ring can undergo hydroxylation. The exact position of hydroxylation can be influenced by the electronic properties of the ring and the directing effects of the existing substituents.

Oxidation of the Methyl Group: The methyl group attached to the pyridine ring is susceptible to oxidation, which can lead to the formation of a primary alcohol (hydroxymethyl derivative), followed by further oxidation to an aldehyde and then a carboxylic acid.

Aliphatic Hydroxylation: The propyl chain provides several sites for hydroxylation. The carbon atoms alpha, beta, and gamma to the pyridine ring can all be hydroxylated.

N-Dealkylation: While less common for a primary amine, oxidative deamination of the propylamine side chain can occur, leading to the formation of an aldehyde and the release of ammonia. This can be followed by oxidation of the aldehyde to a carboxylic acid.

Phase II Metabolic Predictions:

Phase II reactions involve the conjugation of the parent compound or its Phase I metabolites with endogenous molecules, increasing their water solubility and facilitating their excretion. For this compound and its Phase I metabolites, the following Phase II transformations are predicted:

Glucuronidation: The primary amine group and any hydroxyl groups formed during Phase I metabolism are susceptible to conjugation with glucuronic acid, a major pathway for detoxification and elimination.

Sulfation: Similar to glucuronidation, the primary amine and hydroxylated metabolites can undergo sulfation, where a sulfonate group is added.

The following interactive data table summarizes the theoretically predicted metabolic transformations for this compound.

Table 1: Predicted Metabolic Transformations of this compound

| Transformation Type | Site of Metabolism | Predicted Metabolite | Metabolic Phase |

| N-Oxidation | Pyridine Ring Nitrogen | 3-(2-Methyl-1-oxido-pyridin-4-yl)-propylamine | Phase I |

| Aromatic Hydroxylation | Pyridine Ring | 3-(2-Methyl-5-hydroxy-pyridin-4-yl)-propylamine | Phase I |

| Methyl Group Oxidation | 2-Methyl Group | 3-(2-Hydroxymethyl-pyridin-4-yl)-propylamine | Phase I |

| Methyl Group Oxidation | 2-Methyl Group | 3-(2-Formyl-pyridin-4-yl)-propylamine | Phase I |

| Methyl Group Oxidation | 2-Methyl Group | 4-(3-Aminopropyl)-pyridine-2-carboxylic acid | Phase I |

| Aliphatic Hydroxylation | Propyl Chain (α-carbon) | 1-(2-Methyl-pyridin-4-yl)-3-aminopropan-1-ol | Phase I |

| Aliphatic Hydroxylation | Propyl Chain (β-carbon) | 3-(2-Methyl-pyridin-4-yl)-2-aminopropan-1-ol | Phase I |

| Aliphatic Hydroxylation | Propyl Chain (γ-carbon) | 3-(2-Methyl-pyridin-4-yl)-propyl-1-ol | Phase I |

| Oxidative Deamination | Propylamine Group | 3-(2-Methyl-pyridin-4-yl)-propanal | Phase I |

| Oxidative Deamination | Propylamine Group | 3-(2-Methyl-pyridin-4-yl)-propanoic acid | Phase I |

| Glucuronidation | Primary Amine | N-[3-(2-Methyl-pyridin-4-yl)-propyl]glucuronide | Phase II |

| Glucuronidation | Hydroxylated Metabolites | O-glucuronide conjugates of hydroxylated metabolites | Phase II |

| Sulfation | Primary Amine | N-[3-(2-Methyl-pyridin-4-yl)-propyl]sulfamate | Phase II |

| Sulfation | Hydroxylated Metabolites | O-sulfate conjugates of hydroxylated metabolites | Phase II |

It is important to note that these are theoretical predictions. The actual metabolic profile of this compound in a biological system would need to be confirmed through experimental studies, such as in vitro metabolism assays with liver microsomes or in vivo studies in animal models. Computational predictions, however, provide a robust framework for designing and interpreting such experiments.

Advanced Analytical Methodologies for Research Characterization

High-Resolution Mass Spectrometry for Metabolite and Adduct Identification

High-resolution mass spectrometry (HRMS) is an indispensable tool for the precise mass determination of a compound and its subsequent metabolites or adducts. For 3-(2-Methyl-pyridin-4-YL)-propylamine, HRMS would provide a highly accurate mass measurement, typically to within 5 parts per million (ppm), which allows for the unambiguous determination of its elemental composition.

In hypothetical metabolic studies, researchers would use techniques like liquid chromatography coupled with mass spectrometry (LC-MS) to separate potential metabolites from biological matrices. HRMS would then be used to identify these metabolites by comparing their exact masses to those of predicted metabolic products, such as N-oxides, hydroxylated derivatives, or products of dealkylation. Similarly, the identification of DNA or protein adducts, which are critical in toxicological studies, would rely on the high mass accuracy of HRMS to detect the minuscule mass shift caused by the covalent binding of the compound to these macromolecules.

While no specific data exists for this compound, the general workflow for untargeted metabolomics using LC-MS involves defining features by their exact mass-to-charge ratio (m/z) and retention time. These features are then compared against metabolite databases for identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Ligand-Target Interactions and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the detailed three-dimensional structure of molecules in solution and for studying their interactions with biological targets. For this compound, a suite of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments would be required to unambiguously assign all proton and carbon signals.

In the context of ligand-target interactions, techniques such as Saturation Transfer Difference (STD) NMR or Water-LOGSY could be employed to identify which parts of the this compound molecule are in close contact with a target protein. Chemical shift perturbation (CSP) studies, where the NMR spectrum of the protein is monitored upon addition of the ligand, would reveal the binding site and could be used to determine the binding affinity. These methods rely on the principle that upon binding, the chemical environment of both the ligand and the protein's binding pocket changes, leading to shifts in the NMR signals.

Conformational analysis of the flexible propylamine (B44156) chain would also be possible through the measurement of nuclear Overhauser effects (NOEs) and scalar coupling constants. This information is crucial for understanding how the molecule might adopt a specific conformation to fit into a binding site.

X-ray Crystallography of Compound-Target Co-crystal Structures (for mechanistic insights)

X-ray crystallography provides the most definitive three-dimensional structural information of a molecule at the atomic level. To gain mechanistic insights into how this compound might interact with a biological target, obtaining a co-crystal structure of the compound bound to the target would be the gold standard.